ER21355
概要
説明
ER21355 is a complex organic compound with a unique structure that includes a benzodioxole group, a quinazoline moiety, and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
The synthesis of ER21355 involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide (NBS).
Quinazoline Moiety Synthesis: The quinazoline moiety can be synthesized via a Pd-catalyzed amination reaction using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands.
Coupling with Piperidine: The final step involves coupling the synthesized benzodioxole and quinazoline intermediates with a piperidine derivative under appropriate reaction conditions.
化学反応の分析
ER21355 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the quinazoline moiety, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
科学的研究の応用
ER21355 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
作用機序
The mechanism of action of ER21355 involves its interaction with specific molecular targets and pathways. The compound has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by targeting microtubules and modulating tubulin polymerization . This leads to mitotic blockade and subsequent cell death.
類似化合物との比較
ER21355 can be compared with other similar compounds, such as:
4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid: This compound shares the benzodioxole group but lacks the quinazoline and piperidine moieties.
Ethyl 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoate: Similar to the above compound but with an ethyl ester group.
1-(1,3-Benzodioxol-5-ylmethyl)-3-(1-benzyl-4-piperidinyl)-2-ethylguanidinhydroiodid: This compound includes a benzodioxole group and a piperidine ring but differs in its overall structure and functional groups.
特性
分子式 |
C22H21ClN4O4 |
---|---|
分子量 |
440.9 g/mol |
IUPAC名 |
1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C22H21ClN4O4/c23-15-2-3-17-16(10-15)20(24-11-13-1-4-18-19(9-13)31-12-30-18)26-22(25-17)27-7-5-14(6-8-27)21(28)29/h1-4,9-10,14H,5-8,11-12H2,(H,28,29)(H,24,25,26) |
InChIキー |
QUUJQFQTLSFCKW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NCC4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。